molecular formula C16H11BrN2O3 B4578924 N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No. B4578924
M. Wt: 359.17 g/mol
InChI Key: RUCFIMSOQOXBBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide often involves multistep chemical reactions, including alkylation, acetylation, and nitration processes. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, a related compound, was achieved through alkylation and nitration, indicating the complexity and specificity of synthesis routes for such compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

The molecular structure of compounds within this family is often characterized using techniques like X-ray crystallography. The analysis reveals the spatial arrangement of atoms within the molecule and the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystal structure. For instance, the molecular structure of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide was elucidated, showing significant dihedral angles between different fragments of the molecule and highlighting the importance of N—H⋅⋅⋅O hydrogen bonds in the crystal structure (Zhu-Ping Xiao et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide derivatives are influenced by the functional groups present in the molecule. These compounds participate in various chemical reactions, such as dibromohydration, which involves the addition of bromine and a hydroxyl group across a double bond, demonstrating the compound's ability to undergo chemical transformations that are useful in synthetic chemistry (Guanyinsheng Qiu et al., 2017).

Scientific Research Applications

Free Radical Scavenging Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative, exhibits significant free radical scavenging activity. It's shown to have comparable activity to well-known antioxidants like BHT and BHA. The study highlights its potential in combating oxidative stress through various in vitro assays and theoretical calculations, making it a candidate for further exploration in antioxidant applications (Boudebbous et al., 2021).

Molecular Structure and Docking Analysis

Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its structure through crystallography and molecular docking analysis. This study confirmed its anticancer activity by targeting the VEGFr receptor, showcasing the compound's potential in cancer therapy (Sharma et al., 2018).

Synthesis of Analgesic and Antipyretic Agents

A novel synthesis route for water-soluble phthalimide derivatives of acetaminophen, aiming to develop potential analgesic and antipyretic agents, demonstrates the chemical versatility and pharmaceutical application potential of related compounds (Reddy et al., 2013).

Potential Pesticide Derivatives

Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, have been characterized for their potential as pesticides. These compounds' structures were elucidated using X-ray powder diffraction, indicating their application in agricultural sciences (Olszewska et al., 2008).

Green Synthesis Approaches

The green synthesis of paracetamol analogues, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, showcases a sustainable approach to drug design and discovery. These compounds exhibit potential as analgesic and antipyretic agents, highlighting the importance of eco-friendly methodologies in pharmaceutical development (Reddy et al., 2014).

properties

IUPAC Name

N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCFIMSOQOXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

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